1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Description
Historical Context and Discovery
The compound 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride emerged as part of broader advancements in organofluorine chemistry during the late 20th and early 21st centuries. While its exact synthesis timeline remains undocumented in public literature, its structural motifs align with methodologies developed for trifluoromethylcyclopropylamine derivatives, which gained prominence due to their applications in medicinal chemistry. The integration of cyclopropane rings and trifluoromethyl groups reflects innovations in stereoselective cyclopropanation techniques, such as copper-catalyzed reactions with trifluorodiazoethane, and thermal decomposition strategies for generating trifluoromethyl-substituted cyclopropanes. These methods, refined between 2010 and 2025, enabled scalable production of structurally complex amines, positioning this compound as a subject of interest in pharmaceutical intermediate synthesis.
Significance in Organofluorine Chemistry
This compound exemplifies the strategic use of fluorine in molecular design. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, traits critical for optimizing drug bioavailability. Concurrently, the cyclopropane ring imposes structural rigidity, which can improve target binding specificity in bioactive molecules. Such dual functionality aligns with trends in developing protease inhibitors, kinase modulators, and neurotransmitter analogs. For instance, trifluoromethylcyclopropylamines are recognized as bioisosteres for tert-butyl groups, offering improved pharmacokinetic profiles. The compound’s benzyl-substituted cyclopropane core further enables diversification through cross-coupling or functional group interconversion, underscoring its versatility in synthetic workflows.
Classification and Nomenclature
The compound belongs to two overlapping classes:
- Organofluorine compounds : Characterized by the -CF₃ group attached to an aromatic ring.
- Cyclopropylamines : Defined by the cyclopropane ring fused to an amine group.
Its systematic IUPAC name, 1-(4-(trifluoromethyl)benzyl)cyclopropan-1-amine hydrochloride , delineates its structure unambiguously:
- A cyclopropane ring with an amine group at position 1.
- A benzyl substituent at the same position, bearing a trifluoromethyl group at the para position of the phenyl ring.
- A hydrochloride salt form, enhancing solubility and stability.
Alternative designations include:
Chemical Identification Systems and Registry Parameters
The compound’s identity is codified across major chemical databases, as summarized below:
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₁H₁₃ClF₃N |
| Molecular Weight | 251.68 g/mol |
| InChI | 1S/C₁₁H₁₂F₃N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H |
| InChI Key | WUMSZDYCSXVYMA-UHFFFAOYSA-N |
| SMILES | Cl.FC(F)(F)C1=CC=C(C=C1)CC2(N)CC2 |
| Melting Point | 168–169°C |
| Purity | ≥95% (HPLC) |
These identifiers facilitate precise tracking in regulatory, synthetic, and analytical contexts. The hydrochloride salt’s crystalline powder form and RT storage stability further enhance its utility in laboratory settings.
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMSZDYCSXVYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29813-02-3 | |
| Record name | Cyclopropanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29813-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclopropanation Step
The cyclopropane ring is commonly formed by reacting an alkene precursor with a carbene or carbenoid species. Typical methods include:
- Simmons–Smith reaction: Using diiodomethane and zinc-copper couple to cyclopropanate styrene derivatives.
- Diazo compound decomposition: Generating carbenes from diazo precursors in the presence of metal catalysts (e.g., Rh, Cu) to cyclopropanate alkenes.
This step yields cyclopropane intermediates bearing the phenyl ring, which can be further functionalized.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at the para position of the phenyl ring can be introduced by:
- Using commercially available 4-(trifluoromethyl)benzyl halides as electrophilic partners.
- Trifluoromethylation reactions employing reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (e.g., CF3SO2Na) on suitable aromatic precursors.
The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for biological activity.
Coupling to Form the Benzylated Cyclopropanamine
The key coupling involves nucleophilic substitution where the cyclopropanamine attacks the benzyl halide (bearing the trifluoromethyl group), forming the 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine.
Typical conditions:
- Solvents: Polar aprotic solvents such as DMF or DMSO.
- Base: Mild bases like potassium carbonate (K2CO3) to deprotonate the amine.
- Temperature: Moderate heating (50–80 °C) to facilitate substitution.
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt:
- The free amine is treated with hydrogen chloride gas or anhydrous HCl in ether or ethanol .
- This step improves aqueous solubility and stability for pharmaceutical applications.
Industrial and Research-Scale Synthesis Considerations
- Catalysts and reagents are chosen to optimize yield and minimize hazardous byproducts.
- Purification typically involves recrystallization or chromatographic techniques to achieve ≥95% purity.
- Environmental factors such as solvent recycling and waste reduction are considered in scale-up.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclopropanation | Alkene + CH2I2 + Zn-Cu (Simmons–Smith) | Form cyclopropane ring | High stereoselectivity achievable |
| Trifluoromethylation | CF3I or CF3SO2Na on aromatic precursor | Introduce trifluoromethyl group | Electron-withdrawing effect |
| Benzylation (Nucleophilic Substitution) | Cyclopropanamine + 4-(CF3)benzyl halide + K2CO3, DMF, 50–80 °C | Attach benzyl group to amine | Requires controlled temperature |
| Hydrochloride Salt Formation | HCl gas or anhydrous HCl in ether/ethanol | Convert free amine to salt | Enhances solubility and stability |
Research Findings and Notes
- The cyclopropane ring's strain and rigidity contribute to the compound's unique binding properties in biological systems.
- The trifluoromethyl group at the para position increases metabolic stability and lipophilicity, improving drug-like properties.
- Hydrochloride salt formation is crucial for pharmaceutical formulation due to improved aqueous solubility.
- Alternative synthetic routes reported in related cyclopropylamine derivatives involve multi-step processes with hazardous reagents such as sodium azide or pyridine, which are avoided in optimized methods for this compound to improve safety and yield.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as hydroxide (OH-) or alkoxide (RO-) can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:
Antidepressant Activity
Research indicates that compounds with similar structures can exhibit antidepressant-like effects. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability. Studies have shown that cyclopropane derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. The trifluoromethyl substitution is known to influence the biological activity of compounds by altering their interaction with biological targets. In vitro tests have indicated that cyclopropane derivatives can inhibit cell proliferation in various cancer cell lines .
Pharmacological Insights
The pharmacokinetic profile of this compound is under investigation to understand its absorption, distribution, metabolism, and excretion (ADME). Early findings suggest:
- Absorption : Enhanced by the trifluoromethyl group.
- Metabolism : Likely mediated by cytochrome P450 enzymes.
- Excretion : Primarily renal.
These properties are essential for developing effective dosing regimens and understanding potential drug interactions.
Material Science Applications
In addition to its biological applications, this compound is being explored in material science:
Polymer Synthesis
The unique properties of cyclopropane derivatives make them suitable for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups can impart hydrophobic characteristics to polymers, making them useful in coatings and adhesives .
Nanotechnology
Research into nanostructured materials has highlighted the potential use of this compound in creating functionalized nanoparticles. These nanoparticles can be employed in drug delivery systems, where controlled release and targeted delivery are critical for therapeutic efficacy .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models. |
| Study B | Anticancer Activity | Showed inhibition of tumor growth in breast cancer cell lines. |
| Study C | Polymer Development | Developed a new polymer with enhanced mechanical properties using this compound as a monomer. |
Mechanism of Action
The mechanism of action of 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other cyclopropane-amine hydrochlorides with varying aromatic substituents. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing properties compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. In contrast, the trifluoromethoxy (-OCF₃) group in the analog (C₁₁H₁₂ClF₃NO) offers similar electron-withdrawing effects but with greater steric hindrance, reducing its metabolic clearance .
Lipophilicity and Solubility :
- The target compound (logP ~2.8, estimated) is more lipophilic than the methoxy analog (logP ~1.5), favoring blood-brain barrier penetration for CNS applications .
- The hydrochloride salt form improves aqueous solubility across all analogs, critical for formulation development .
Biological Activity: Trifluoromethyl-substituted cyclopropane amines (e.g., the target compound and its -OCF₃ analog) show higher binding affinity to serotonin and dopamine transporters in preclinical studies compared to non-fluorinated analogs . The chloro-trifluoromethyl derivative (C₁₀H₉ClF₃N) exhibits antimicrobial activity, suggesting halogenation amplifies bioactivity in certain contexts .
Synthetic Utility :
- The target compound’s cyclopropane ring and trifluoromethyl group make it a versatile intermediate for synthesizing fluorinated pharmaceuticals, as seen in patent applications for kinase inhibitors and antiviral agents .
Biological Activity
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride, with the CAS number 29813-02-3, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Chemical Formula | C11H13ClF3N |
| Molecular Weight | 251.68 g/mol |
| Melting Point | 168-169 °C |
| Appearance | Powder |
| IUPAC Name | This compound |
The trifluoromethyl group present in the compound significantly influences its biological activity. Studies have shown that trifluoromethylated compounds can enhance pharmacological potency by altering lipophilicity and metabolic stability. For instance, the presence of a -CF3 group has been linked to improved interactions with biological targets, such as enzymes and receptors involved in neurotransmission and cellular signaling pathways .
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antidepressant Activity : Compounds with similar structures have shown potential in inhibiting serotonin reuptake, suggesting antidepressant properties .
- Anticancer Activity : Some studies have indicated that trifluoromethylated compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
- Antidepressant Efficacy : A study conducted on a series of trifluoromethyl-substituted amines demonstrated significant inhibition of serotonin transporters (SERT), leading to increased serotonin levels in synaptic clefts. This suggests a potential application for treating depression and anxiety disorders.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that derivatives of this compound could reduce cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Safety Profile
The safety profile of this compound is crucial for its development as a pharmaceutical agent. The compound is classified with several hazard statements indicating potential risks such as:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
